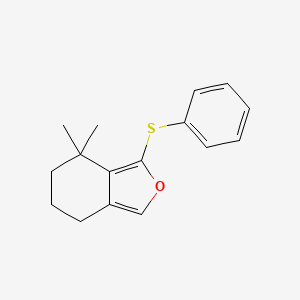![molecular formula C16H10F3O6S- B14373587 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate CAS No. 90880-61-8](/img/structure/B14373587.png)
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is an organic compound characterized by the presence of trifluoroethoxy, carbonyl, benzene, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-sulfobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoic acid
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}phenol
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}aniline
Uniqueness
Compared to similar compounds, 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroethoxy group enhances its stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90880-61-8 |
|---|---|
分子式 |
C16H10F3O6S- |
分子量 |
387.3 g/mol |
IUPAC名 |
4-[4-(2,2,2-trifluoroethoxycarbonyl)phenyl]sulfonylbenzoate |
InChI |
InChI=1S/C16H11F3O6S/c17-16(18,19)9-25-15(22)11-3-7-13(8-4-11)26(23,24)12-5-1-10(2-6-12)14(20)21/h1-8H,9H2,(H,20,21)/p-1 |
InChIキー |
WZLVHSLJKBJDDP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


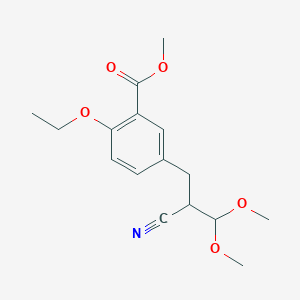

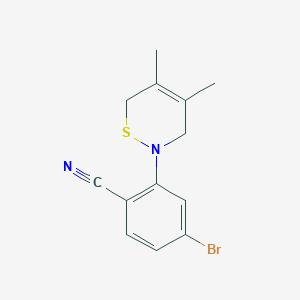
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
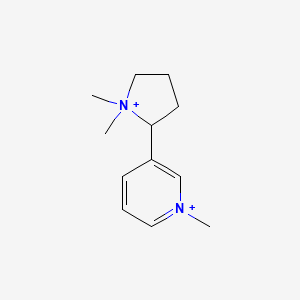
![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
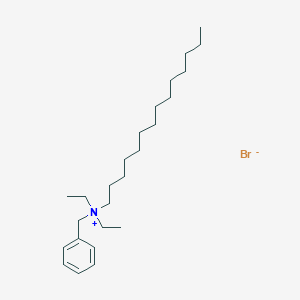

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
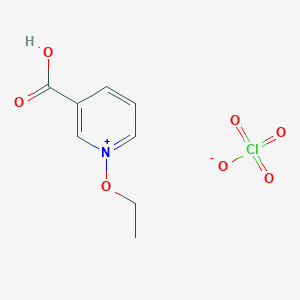

-lambda~5~-phosphanethione](/img/structure/B14373572.png)
